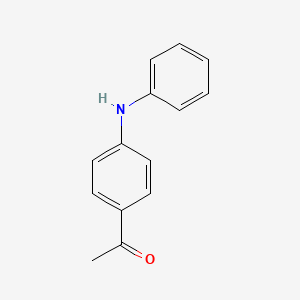

1-(4-(Phenylamino)phenyl)ethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-anilinophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSGKAEMOQBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543280 | |

| Record name | 1-(4-Anilinophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-83-1 | |

| Record name | 1-(4-Anilinophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Anilinoethanone Chemistry

1-(4-(Phenylamino)phenyl)ethanone, also known as 4-acetylaniline, belongs to the broader class of anilinoethanone derivatives. researchgate.net The core structure features a phenylamino (B1219803) group attached to a phenylethanone moiety. This arrangement of a nucleophilic amine and an electrophilic carbonyl group within the same molecule makes it a versatile building block in organic chemistry. researchgate.net

The chemistry of anilinoethanones is rich and varied, with the reactivity of both the amino and the acetyl groups allowing for a wide range of chemical transformations. researchgate.net These compounds can undergo reactions at the nitrogen atom, the aromatic rings, and the acetyl group's methyl and carbonyl carbons. This multi-functionality allows for the construction of complex molecular architectures. researchgate.net

Significance in Organic Synthesis and Medicinal Chemistry

The structural features of 1-(4-(phenylamino)phenyl)ethanone make it a valuable intermediate in the synthesis of a diverse array of organic molecules. researchgate.netchembk.com It serves as a precursor for the creation of various heterocyclic compounds, including thiophenes, oxazoles, triazoles, pyrimidines, and quinolines. researchgate.net These heterocyclic systems are of great interest due to their presence in many biologically active molecules.

In the realm of medicinal chemistry, derivatives of this compound have shown promise in several therapeutic areas. Research has explored their potential as:

Anticancer Agents: Anilino-1,4-naphthoquinone derivatives, synthesized from related structures, have demonstrated potent inhibitory activity against EGFR tyrosine kinase, a key target in cancer therapy. nih.gov

Antimicrobial Agents: Certain derivatives have been investigated for their activity against various microbes. researchgate.net A notable study focused on 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme, which confers resistance to the last-resort antibiotic colistin (B93849). nih.govnih.gov

Sigma-1 Receptor Ligands: A fluorinated analogue of a related piperazine-containing compound has shown high affinity for the sigma-1 receptor, which is overexpressed in many cancers, suggesting potential applications in tumor imaging. rsc.org

The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. nih.govnih.gov

Overview of Current Research Trajectories

Established Synthetic Pathways for this compound

Palladium-Catalyzed Coupling Approaches

Palladium catalysis has become a cornerstone of modern organic synthesis, and the construction of the diarylamine scaffold in this compound is no exception. These methods typically involve the coupling of an aryl halide or a related electrophile with an aniline (B41778) derivative. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the general principles of palladium-catalyzed C-N bond formation are well-established. These reactions often employ a palladium precursor, a phosphine (B1218219) ligand, and a base to facilitate the coupling.

A related palladium-catalyzed process involves the hydrogenation of unsaturated precursors. For instance, the synthesis of 1-[2-(4-hydroxyphenylamino)phenyl]ethanone was achieved through the hydrogenation of 1-[2-(4-benzyloxyphenylamino)phenyl]ethanone using a 10% palladium-on-carbon catalyst. prepchem.com This demonstrates the utility of palladium catalysis in the final steps of synthesizing complex diarylamine derivatives. Furthermore, palladium(II) acetylacetonate (B107027) has been used to catalyze the selective hydrogen transfer of 4'-(phenylethynyl)acetophenone, showcasing the versatility of palladium catalysts in transforming related ketone structures. bau.edu.lb

| Catalyst System | Reactants | Product | Key Features |

| 10% Palladium-on-carbon | 1-[2-(4-Benzyloxyphenylamino)phenyl]ethanone, H₂ | 1-[2-(4-Hydroxyphenylamino)phenyl]ethanone | Hydrogenation for debenzylation |

| Palladium(II) acetylacetonate, Formic acid, Triethylamine (B128534) | 4'-(Phenylethynyl)acetophenone | (E)-1-(4-Styrylphenyl)ethanone or 1-(Phenanthren-3-yl)ethenone | Selective reduction of an alkyne |

Routes Involving 4-Aminoacetophenone as a Precursor

A significant number of synthetic strategies for this compound and its analogs utilize the readily available starting material, 4-aminoacetophenone. researchgate.net These methods often involve the direct reaction of 4-aminoacetophenone with a suitable arylating agent. For example, the condensation of 4-aminoacetophenone with various substituted anilines or aryl halides can lead to the desired diarylamine product.

One documented approach involves the reaction of 4-aminoacetophenone with 4,7-dichloroquinoline (B193633) in ethanol (B145695) to form 4-(7-chloroquinolin-4-ylamino)acetophenone. researchgate.net This intermediate can then undergo further transformations. Similarly, the condensation of 4-aminoacetophenone with 4-chloro-7-trifluoromethylquinoline in boiling ethanol yields the corresponding aminoquinoline derivative. researchgate.net While these examples lead to more complex heterocyclic structures, the initial N-arylation of 4-aminoacetophenone is a key step that is directly applicable to the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Solvent | Product |

| 4-Aminoacetophenone | 4,7-Dichloroquinoline | Ethanol | 4-(7-Chloroquinolin-4-ylamino)acetophenone |

| 4-Aminoacetophenone | 4-Chloro-7-trifluoromethylquinoline | Ethanol | Corresponding aminoquinoline derivative |

Alternative Synthetic Strategies

Beyond palladium-catalyzed couplings and reactions starting from 4-aminoacetophenone, other synthetic routes have been explored. One such method involves the reaction of aniline with an appropriate acid chloride to form an amide, which is subsequently reduced to the corresponding amine. This amine can then react with a ketone to yield the final product. chembk.com

Another approach begins with N-phenyl anthranilic acid, which is treated with dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972) to produce an intermediate ester. chemicalbook.com This method, while leading to a constitutional isomer of the target compound (1-(2-(phenylamino)phenyl)ethanone), highlights the use of N-phenylated amino acids as precursors in the synthesis of related structures.

Green Chemistry Approaches to the Synthesis of this compound and Related Analogs

In recent years, the principles of green chemistry have guided the development of more environmentally benign synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Water-Mediated Synthetic Strategies

The use of water as a reaction medium is a key aspect of green chemistry. While specific examples for the synthesis of this compound in water are not explicitly detailed in the search results, the broader application of water-mediated synthesis for related compounds is an active area of research. These reactions often benefit from the unique properties of water, such as its high polarity and ability to promote certain reaction types through hydrophobic effects.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govarkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules.

A study on the synthesis of substituted 1,2,4-triazoles demonstrated that microwave irradiation of hydrazines and formamide (B127407) at 160°C for just 10 minutes resulted in good yields, showcasing the efficiency of this method. organic-chemistry.org In another example, the synthesis of thiosemicarbazones was achieved by reacting an aldehyde and a thiosemicarbazide (B42300) under microwave irradiation for 20-40 minutes at 100 W in ethanol, or for just 3 minutes at 800 W under solvent-free conditions. mdpi.com The synthesis of 1,4-diketones via the Stetter reaction has also been shown to be feasible with the advantages of shorter reaction times and higher yields under microwave irradiation. researchgate.net Although a direct microwave-assisted synthesis of this compound is not specified, the successful application of this technology to similar chemical transformations suggests its potential for a more efficient and environmentally friendly route to this compound.

| Reaction Type | Reactants | Conditions | Advantages |

| Triazole Synthesis | Hydrazines, Formamide | Microwave, 160°C, 10 min | Catalyst-free, short reaction time, high yield organic-chemistry.org |

| Thiosemicarbazone Synthesis | Aldehyde, Thiosemicarbazide | Microwave, 100 W, 20-40 min (in ethanol) or 800 W, 3 min (solvent-free) | Rapid, efficient, solvent-free option mdpi.com |

| 1,4-Diketone Synthesis (Stetter Reaction) | - | Microwave irradiation | Shorter time, higher yield researchgate.net |

Solvent-Free Reaction Conditions

In recent years, the development of solvent-free reaction conditions has garnered significant attention as a cornerstone of green chemistry. These methods often lead to higher yields, shorter reaction times, and simplified purification processes. One notable application of solvent-free synthesis is in the Claisen-Schmidt condensation, a fundamental reaction for forming chalcones. nih.gov

Quantitative yields have been achieved in Claisen-Schmidt reactions by using sodium hydroxide (B78521) as a base in the absence of a solvent. wikipedia.org This approach is not only environmentally benign but also highly efficient. Microwave-assisted solvent-free synthesis has also emerged as a powerful technique. For instance, the reaction of non-volatile amines with various aromatic aldehydes proceeds rapidly under microwave irradiation without the need for a catalyst or solvent, yielding imines in high yields (75-100%) within minutes. organic-chemistry.org This methodology has been successfully applied to the synthesis of α,β-unsaturated compounds, with reactions completing in as little as 30 to 60 seconds under microwave heating. oatext.com Such solvent-free and microwave-assisted methods represent a significant advancement in the synthesis of various organic compounds, including those derived from this compound. nih.govrsc.org

Derivatization Strategies and Functional Group Transformations

The unique structure of this compound allows for extensive derivatization, leading to the creation of diverse molecular architectures with a range of potential applications. These strategies primarily target the ketone and amino functionalities, enabling the synthesis of chalcones, azo dyes, Schiff bases, and various heterocyclic systems.

Synthesis of Chalcone (B49325) Derivatives from this compound Precursors

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of organic compounds synthesized through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. wikipedia.orgbyjus.com In the context of this compound, this compound serves as the ketone component.

The synthesis typically involves reacting this compound with various substituted benzaldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol. chemrevlett.comnih.gov For example, reacting 1-(4-(acridin-9-ylamino)phenyl)ethanone with different aldehydes produces chalcone-substituted 9-anilinoacridines. researchgate.net Similarly, chalcone derivatives have been prepared by reacting 1-(4-(7-chloroquinolin-4-ylamino)acetophenone with various aromatic aldehydes in the presence of potassium hydroxide in methanol (B129727). researchgate.net

The reaction conditions can be optimized for better yields and purity. For instance, the condensation of 4'-hydroxyacetophenone (B195518) and 4-hydroxybenzaldehyde (B117250) with iodine-impregnated alumina (B75360) under microwave irradiation provides a solvent-free method for chalcone synthesis. nih.gov Another approach involves the sonication of a mixture of 4-acetamidoacetophenone and substituted aldehydes with potassium hydroxide in ethanol. nih.gov

Table 1: Examples of Chalcone Synthesis from Acetophenone (B1666503) Derivatives

| Acetophenone Derivative | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1-(4-(7-chloroquinolin-4-ylamino)acetophenone | Various aromatic aldehydes | KOH/MeOH | [(7-chloroquinolin-4-yl)amino]chalcones | Not specified | researchgate.net |

| 1-(4-(acridin-9-ylamino)phenyl)ethanone | Various aldehydes | Not specified | Chalcone substituted 9-anilinoacridines | Not specified | researchgate.net |

| 4-hydroxyacetophenone | 4-dimethylaminobenzaldehyde | 10% aq. KOH, EtOH, 100°C, 12h | (E)-3-(4-(Dimethylamino)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 70% | nih.gov |

| 1-(2′,4′-difluorobiphenyl-4-yl)ethanone | Various aldehydes | 40% NaOH, solvent-free | Corresponding chalcone derivatives | Good | nih.gov |

| 4-acetamidoacetophenone | Substituted aldehydes | KOH, ethanol, sonication | Chalcone derivatives | Not specified | nih.gov |

Formation of Azo Dye Conjugates

Azo dyes, characterized by the R-N=N-R' functional group, are a large and important class of organic colorants. unb.ca The synthesis of azo dyes from this compound involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. organic-chemistry.org

In this case, the primary amino group of a precursor like p-aminoacetophenone is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). organic-chemistry.orgjbiochemtech.com The resulting diazonium salt is then reacted with a coupling component, which can be a phenol, an aniline derivative, or another active methylene (B1212753) compound. jbiochemtech.comcuhk.edu.hk

For instance, new azo dyes have been synthesized by the coupling reaction of the diazonium salt of p-aminoacetophenone with various phenolic derivatives. jbiochemtech.com The choice of the coupling component influences the final color of the dye. jbiochemtech.com The general procedure involves dissolving the p-aminoacetophenone in a mixture of concentrated hydrochloric acid and water, cooling it to 0-5 °C, and then adding a solution of sodium nitrite. jbiochemtech.com This diazonium salt solution is then added to a solution of the coupling component.

Table 2: Synthesis of Azo Dyes from p-Aminoacetophenone

| Amine | Coupling Component | Reaction Conditions | Product | Reference |

| p-Aminoacetophenone | Phenolic derivatives | Diazotization with NaNO2/HCl at 0-5°C, followed by coupling | Azo dyes | jbiochemtech.com |

| Nitroaniline | Not specified | Diazotization with NaNO2/HCl at 0-5°C | Diazonium salt | unb.ca |

| 4-Aminophenol (B1666318) | Naphthalen-2-ol | Diazotization with NaNO2/HCl at 0-5°C, followed by coupling with NaOH | 1-(4-hydroxyphenylazo)-2-naphthol | cuhk.edu.hk |

Preparation of Schiff Base Compounds

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netdergipark.org.tr In the context of this compound, both the amino group and the ketone group can participate in Schiff base formation, leading to a variety of derivatives.

One common route involves the condensation of the amino group of a p-aminoacetophenone derivative with an aldehyde. For example, a Schiff base can be formed from the reaction of salicylaldehyde (B1680747) and p-aminoacetophenone. researchgate.net The resulting product, 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, can be further reacted at the ketone position. researchgate.net

Alternatively, the ketone functionality of this compound can react with a primary amine. For instance, new Schiff base metal complexes have been synthesized from a ligand prepared by the reaction of p-aminoacetophenone with salicylaldehyde and subsequently with 4-aminoantipyrine. arpgweb.com The synthesis often involves refluxing the reactants in a suitable solvent like ethanol. researchgate.net

Table 3: Synthesis of Schiff Bases from Acetophenone Derivatives

| Acetophenone Derivative | Amine/Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |

| p-Aminoacetophenone | Salicylaldehyde | Not specified | 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone | 81.7% | researchgate.net |

| 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone | 1-phenyl-2,3-dimethyl-4-amino pyrazol-5-one | Absolute ethanol | 4-(1-(4-(2-hydroxybenzylideneamino)phenyl) ethylidene amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Not specified | researchgate.net |

| p-Aminoacetophenone | Not specified | Condensation | Schiff base | Not specified | arpgweb.com |

Heterocyclic Ring System Formation

The derivatization of this compound is not limited to simple functional group transformations. The chalcones derived from this ketone are valuable intermediates for the synthesis of various heterocyclic ring systems, most notably pyrazole (B372694) derivatives.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives. thepharmajournal.comuii.ac.id The reaction proceeds through a Michael addition of the hydrazine to the chalcone, followed by an intramolecular condensation and dehydration to form the pyrazole ring. acs.orgnih.gov

A general method involves refluxing the chalcone with hydrazine hydrate (B1144303) in a solvent like ethanol. thepharmajournal.com The addition of glacial acetic acid can also be employed. uii.ac.idresearchgate.net For example, 1-acetyl-3-aryl-5-(3-isopropyl-4-methoxyphenyl)pyrazoles have been synthesized by reacting the corresponding chalcones with hydrazine hydrate in the presence of glacial acetic acid. researchgate.net Similarly, reacting chalcones with phenylhydrazine (B124118) hydrate in ethanol at reflux yields 1-phenyl-substituted pyrazoline derivatives. thepharmajournal.com

The reaction conditions can be varied to influence the final product. For instance, the treatment of an o-alkynylchalcone with hydrazine dihydrochloride (B599025) in methanol with triethylamine as a base affords fused pyrazole derivatives. rhhz.net

Table 4: Synthesis of Pyrazole Derivatives from Chalcones

| Chalcone Derivative | Reagent | Solvent/Catalyst | Product | Yield (%) | Reference |

| α,β-unsaturated carbonyls | Hydrazine hydrate | Ethanol, reflux | Pyrazoline derivatives | Not specified | thepharmajournal.com |

| Chalcone | Phenylhydrazine hydrate | Ethanol, 80°C, reflux | 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl derivatives | 55.22% - 75% | thepharmajournal.com |

| o-Alkynylchalcone | Hydrazine dihydrochloride | Methanol, TEA, reflux | Fused pyrazole derivatives | up to 74% | rhhz.net |

| Dimethoxychalcone | Phenylhydrazine | Glacial acetic acid, reflux | Pyrazoline | 53.80% | uii.ac.id |

| Chalcone | Hydrazine hydrate | Ethanol, reflux | Pyrazoline derivatives | Not specified | acs.orgnih.gov |

Quinoline (B57606) and Related Nitrogen Heterocycles

The aniline portion of this compound allows it to serve as a key building block in several classical quinoline syntheses. These methods typically involve the reaction of an aniline with a 1,3-dicarbonyl compound or its equivalent, followed by an acid-catalyzed cyclization and dehydration.

Combes Quinoline Synthesis : In the Combes synthesis, an aniline is condensed with a β-diketone under acidic conditions. scribd.comwikipedia.org For this compound, reaction with a β-diketone like acetylacetone (B45752) would first form a Schiff base intermediate. Subsequent intramolecular electrophilic aromatic substitution onto the activated phenyl ring, followed by dehydration, would yield a substituted quinoline. wikipedia.orgiipseries.org The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid. wikipedia.org

Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.netresearchgate.net The α,β-unsaturated carbonyl component can be generated in situ from the acid-catalyzed condensation of two carbonyl compounds. wikipedia.org Therefore, this compound could react with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde (B89634) or methyl vinyl ketone, in the presence of a Lewis or Brønsted acid to furnish a quinoline derivative. wikipedia.orgslideshare.net

Conrad-Limpach-Knorr Synthesis : This method provides access to 4-hydroxyquinolines (quinolin-4-ones) through the reaction of anilines with β-ketoesters. jptcp.com The initial step is the formation of an enamine from this compound and a β-ketoester, such as ethyl acetoacetate. This is followed by a thermal or acid-catalyzed cyclization. The regiochemical outcome (i.e., the formation of a 2- or 4-quinolone) is often dependent on the reaction conditions.

While the Friedländer synthesis is a major route to quinolines, it requires an ortho-aminoaryl aldehyde or ketone, a structural feature not present in this compound. organic-chemistry.orgwikipedia.org

Other Heterocyclic Systems (e.g., Oxazole (B20620), Triazole, Pyrimidine (B1678525), Pyridine)

The dual functionality of this compound also enables its use in the synthesis of other important five- and six-membered heterocyclic rings.

Oxazoles : The Robinson-Gabriel synthesis is a classical method for preparing oxazoles, which involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgyoutube.com To utilize this compound as a starting material for this synthesis, the ethanone (B97240) moiety must first be functionalized. For instance, α-amination followed by acylation of the newly introduced amino group would generate the required 2-acylamino ketone precursor, which can then undergo acid-catalyzed cyclization to form a polysubstituted oxazole. wikipedia.orgyoutube.com

Triazoles : 1,2,4-Triazoles can be synthesized from derivatives of this compound. A common strategy involves the initial conversion of the ketone to a chalcone via a Claisen-Schmidt condensation with an aromatic aldehyde. The resulting α,β-unsaturated ketone can then react with hydrazine to form a dihydropyrazole, which upon further reaction with a suitable nitrogen source or rearrangement can lead to other heterocyclic systems. A more direct approach involves the reaction of hydrazides with imino compounds, which can be derived from the subject ketone.

Pyrimidines : The most prevalent route to pyrimidines from this compound involves its conversion to a chalcone. The Claisen-Schmidt condensation of this compound with various benzaldehydes yields chalcones (1,3-diaryl-2-propen-1-ones). These chalcones can then undergo a cyclocondensation reaction with urea (B33335), thiourea, or guanidine (B92328) under basic conditions to afford the corresponding dihydropyrimidin-2(1H)-ones, -thiones, or 2-aminopyrimidines, respectively. ijper.orgresearchgate.netresearchgate.net This multicomponent approach is a variation of the Biginelli reaction, which classically uses a β-dicarbonyl compound, an aldehyde, and urea. wikipedia.orgtaylorandfrancis.com

Pyridines : The Hantzsch pyridine (B92270) synthesis offers a pathway to dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.org In a typical Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) are condensed. wikipedia.org A variation of this reaction can utilize an enamine, which can be formed from this compound, as one of the components, reacting with an aldehyde and another equivalent of an active methylene compound to construct the dihydropyridine (B1217469) ring. organic-chemistry.orgyoutube.com Subsequent aromatization yields the final pyridine product. wikipedia.org

Modifications at the Phenylamino (B1219803) Moiety

The secondary amine (phenylamino group) in this compound is a key site for structural modification, allowing for the introduction of a variety of functional groups through reactions such as acylation and sulfonylation.

Acylation : The nitrogen atom can be acylated using standard procedures, for example, by reacting it with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction converts the secondary amine into a tertiary amide, which can alter the electronic and steric properties of the molecule for further synthetic transformations or biological applications.

Sulfonylation : Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or a substituted benzenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. This modification is useful for introducing the robust sulfonyl group, which is prevalent in many pharmacologically active compounds. For example, related structures like 1-(4-(4-morpholinylsulfonyl)phenyl)ethanone and 1-(4-(ethylsulfonyl)phenyl)ethanone are known compounds, highlighting the feasibility of such modifications. sigmaaldrich.comlab-chemicals.com

Functionalization of the Ethanone Moiety

The ethanone group provides a rich site for chemical transformations, primarily through reactions involving the acetyl methyl group and the carbonyl carbon.

Chalcone Formation : The most common functionalization of the ethanone moiety is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes. This reaction introduces a propenone bridge, forming a chalcone. These chalcones are versatile intermediates for synthesizing various heterocyclic compounds like pyrimidines and pyrazolines. ijper.orgresearchgate.netnih.gov

Willgerodt-Kindler Reaction : This reaction uniquely transforms an aryl alkyl ketone into a terminal amide or thioamide, effectively migrating the carbonyl function to the end of the alkyl chain and oxidizing it. wikipedia.orgorganic-chemistry.org When this compound is heated with sulfur and a secondary amine like morpholine, it undergoes the Willgerodt-Kindler reaction to produce the corresponding phenylthioacetamide derivative. thieme-connect.demsu.edu Subsequent hydrolysis can yield the phenylacetamide and phenylacetic acid.

α-Halogenation : The α-carbon of the ketone can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS). The resulting α-halo ketone, 2-bromo-1-(4-(phenylamino)phenyl)ethanone, is a highly reactive intermediate, susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of other functionalized derivatives and heterocyclic systems like oxazoles.

Table 1: Summary of Synthetic Transformations of this compound

| Transformation Type | Reaction Name/Type | Reactant(s) | Product Class |

|---|---|---|---|

| Heterocycle Synthesis | Combes Synthesis | β-Diketone, Acid Catalyst | Quinoline |

| Pyrimidine Synthesis | Aromatic Aldehyde (to form chalcone), then Urea/Thiourea | (Thio)pyrimidine | |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Pyridine (via Dihydropyridine) | |

| Phenylamino Moiety Modification | Acylation | Acyl Halide/Anhydride, Base | N-Acyl-N-phenylacetamide derivative |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl-N-phenylacetamide derivative | |

| Ethanone Moiety Functionalization | Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcone |

| Willgerodt-Kindler Reaction | Sulfur, Amine (e.g., Morpholine) | Thioamide | |

| α-Bromination | N-Bromosuccinimide (NBS) | α-Bromo Ketone |

Mechanistic Investigations of Synthetic Reactions

The mechanisms of the synthetic reactions involving this compound are generally well-established in the context of their parent named reactions.

Quinoline Syntheses : The mechanism of the Combes synthesis begins with the formation of an enamine or Schiff base from the reaction of the aniline nitrogen with one of the ketone carbonyls of the β-diketone. wikipedia.orgyoutube.com This is followed by an acid-catalyzed intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline moiety. The final step is a dehydration that aromatizes the newly formed ring to give the quinoline product. wikipedia.org The Doebner-von Miller reaction mechanism is more complex and debated, but it is generally accepted to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by further condensation and cyclization. wikipedia.org

Pyrimidine Synthesis (from Chalcones) : The reaction mechanism for the formation of pyrimidines from chalcones and urea begins with the Michael addition of the urea nitrogen to the β-carbon of the α,β-unsaturated ketone (the chalcone). ijper.org This is followed by an intramolecular cyclization, where the other nitrogen of the urea attacks the carbonyl carbon of the original ketone moiety. The sequence is completed by a dehydration step, which results in the formation of the stable, aromatic pyrimidine ring. ijper.org

Robinson-Gabriel Oxazole Synthesis : The mechanism initiates with the protonation of the amide carbonyl oxygen of the 2-acylamino ketone precursor. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the oxygen of the other ketone group to form a five-membered cyclichemiacetal-like intermediate known as an oxazoline. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the aromatic oxazole ring. youtube.com

Willgerodt-Kindler Reaction : The mechanism of the Kindler modification is believed to start with the formation of an enamine from the ketone and the secondary amine (e.g., morpholine). wikipedia.org This enamine then attacks elemental sulfur. A series of rearrangements, possibly involving aziridinium (B1262131) intermediates, leads to the migration of the sulfur-containing group to the terminal carbon of the original acetyl group, ultimately forming a thioamide. wikipedia.orgthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Deshielded protons, which are near electronegative atoms or aromatic rings, resonate at higher chemical shifts (downfield), while shielded protons resonate at lower chemical shifts (upfield). oregonstate.edu

In this compound, the aromatic protons on the two phenyl rings typically appear in the range of δ 6.5-8.0 ppm. The specific shifts and coupling patterns can help distinguish between the protons on the aniline ring and the acetophenone ring. The methyl protons of the acetyl group (CH₃) are expected to appear as a singlet at a lower chemical shift, generally around δ 2.5 ppm, due to the influence of the adjacent carbonyl group. The N-H proton of the secondary amine will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅-NH) | 6.5 - 7.5 | Multiplet |

| Aromatic (C₆H₄-CO) | 7.5 - 8.0 | Multiplet |

| Methyl (CH₃) | ~2.5 | Singlet |

| Amine (NH) | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. While ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of these spectra.

For this compound, the carbonyl carbon of the ketone is a key diagnostic peak, typically appearing significantly downfield in the range of δ 190-210 ppm. pdx.edu The aromatic carbons will resonate in the region of δ 110-150 ppm. wisc.edu The specific chemical shifts can be used to differentiate the carbons of the two distinct aromatic rings. The methyl carbon of the acetyl group will be found at a much higher field, typically around δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 210 |

| Aromatic (C-N) | 140 - 150 |

| Aromatic (C-C=O) | 130 - 140 |

| Aromatic (C-H) | 110 - 130 |

| Methyl (CH₃) | 20 - 30 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable. These methods provide correlation information between different nuclei. emory.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. numberanalytics.comcam.ac.uk It is invaluable for tracing out the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons directly to the carbons they are attached to. ipb.ptnih.gov This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptnih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. numberanalytics.com This is crucial for determining the three-dimensional structure and conformation of molecules.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of molecules. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The frequencies of the absorbed radiation are characteristic of the types of bonds and functional groups present. msu.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. msu.edu Each functional group has a characteristic absorption frequency range.

In the FT-IR spectrum of this compound, several key absorption bands are expected:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

C=O Stretch: A strong, sharp absorption band around 1685-1666 cm⁻¹ is indicative of the carbonyl group of the ketone, with the conjugation to the aromatic ring shifting it to a lower frequency than a simple aliphatic ketone. vscht.cz

C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1250-1360 cm⁻¹ region.

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations of the aromatic rings give rise to several bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane (oop) bending vibrations for the substituted benzene (B151609) rings can provide information about the substitution pattern and are found in the fingerprint region below 900 cm⁻¹. libretexts.orgwpmucdn.com

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Ketone | C=O Stretch | 1665 - 1685 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aryl Amine | C-N Stretch | 1250 - 1360 | Medium |

| Aromatic | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic | C-H Bending (oop) | < 900 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. researchgate.net It relies on the inelastic scattering of monochromatic light. nih.gov A key advantage of Raman spectroscopy is that it is often less susceptible to interference from water, making it suitable for studying samples in aqueous solutions. copernicus.org

For this compound, Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. For instance, the symmetric vibrations of the aromatic rings often produce strong Raman signals. The technique can be used to study the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes of the molecule. Furthermore, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal intensity, allowing for the analysis of very small sample quantities. nih.gov The non-destructive nature of Raman spectroscopy also makes it a valuable tool for in-situ monitoring of chemical reactions involving this compound and its derivatives. metrohm.com

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns under electron ionization (EI). The molecular ion peak [M]⁺ for this compound (C₁₄H₁₃NO) is observed at a mass-to-charge ratio (m/z) of 211.

The fragmentation of this compound is characteristic of aromatic ketones and N-phenyl amines. A primary and highly significant fragmentation pathway is the α-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This process results in the formation of a stable acylium ion. Another key fragmentation involves the cleavage of the bond between the carbonyl group and the phenyl ring.

Key fragmentation pathways include:

Formation of the Benzoyl Cation Derivative: The most prominent fragmentation is often the loss of the methyl group (CH₃, 15 Da) to form the [M-15]⁺ acylium ion at m/z 196. This cation is resonance-stabilized.

Cleavage yielding Phenylamino Cation: Cleavage can occur at the C-N bond, though this is less common than α-cleavage at the ketone.

Fragments from the Phenyl Rings: The spectrum will also show characteristic peaks for the phenyl group (m/z 77) and related aromatic fragments. For N-aryl substituted acetamides, a primary fragmentation process can be the loss of a hydrogen atom from the molecular ion. nih.gov

In the analysis of related acetophenone compounds, the molecular ion is clearly identified, and the major fragment ion species are consistently observed. msu.eduresearchgate.net For instance, the mass spectrum of acetophenone (m/z 120) is dominated by the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). nist.gov By analogy, the fragmentation of this compound is predictable.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (amu) | Description |

| [C₁₄H₁₃NO]⁺ | 211 | Molecular Ion [M]⁺ |

| [C₁₃H₁₀NO]⁺ | 196 | Loss of methyl radical [M-CH₃]⁺ |

| [C₆H₅NHC₆H₄]⁺ | 168 | Phenylamino-phenyl fragment |

| [C₇H₅O]⁺ | 105 | Benzoyl cation (from cleavage of a different bond) |

| [C₆H₅NH]⁺ | 92 | Phenylamino fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by probing the transitions between electronic energy levels. The spectrum is characterized by absorptions arising from the promotion of electrons in bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. uzh.chslideshare.net

The structure of this compound contains two primary chromophores that contribute to its UV-Vis spectrum: the carbonyl group (C=O) and the extended π-conjugated system of the phenylamino-phenyl moiety. This extended conjugation significantly influences the position and intensity of the absorption bands. elte.hu

The expected electronic transitions are:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons within the aromatic rings and the C=O double bond. Due to the extensive conjugation between the phenylamino group and the acetyl-substituted phenyl ring, these transitions are expected to be red-shifted (occur at longer wavelengths) compared to simpler, non-conjugated aromatic ketones. elte.hulibretexts.org For example, while acetophenone absorbs around 240 nm, the extended conjugation in this compound will shift this absorption to a longer wavelength. A related compound, p-Aminoacetophenone, shows a maximum absorption (λmax) at 316 nm in alcohol. nih.gov

n → π* Transitions: These are lower-intensity absorptions corresponding to the promotion of an electron from one of the lone pairs on the carbonyl oxygen or the nitrogen atom to an anti-bonding π* orbital of the carbonyl group. uzh.chelte.hu These transitions occur at longer wavelengths than the π → π* transitions and are often characterized by their low molar absorptivity. libretexts.org For simple carbonyl compounds, this transition is typically observed in the 270-300 nm region. elte.hu

The polarity of the solvent can influence the absorption maxima. Typically, π → π* transitions undergo a bathochromic (red) shift in more polar solvents, while n → π* transitions experience a hypsochromic (blue) shift. libretexts.orgbiointerfaceresearch.com Studies on similar dyes have shown that changing the solvent from methanol to chloroform (B151607) or DMF results in a significant bathochromic shift. biointerfaceresearch.com

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Approximate Wavelength (λmax) Range | Relative Intensity (ε) | Chromophore |

| π → π | 250 - 350 nm | High (ε > 10,000) | Phenylamino-phenyl-ketone conjugated system |

| n → π | 300 - 400 nm | Low (ε < 2,000) | Carbonyl group (C=O) |

X-ray Crystallography for Solid-State Structural Determination

The molecular structure of this compound is defined by the spatial relationship between its constituent aromatic rings and the acetyl group.

Aromatic Rings: The two phenyl rings are not expected to be coplanar. In related diphenylamine (B1679370) structures, a characteristic "propeller-like" conformation is observed. For instance, in 4-bromo-N-(4-bromophenyl)aniline, the dihedral angle between the benzene rings is 47.32°. researchgate.net This twist arises from steric hindrance between the ortho-hydrogens on the adjacent rings.

Nitrogen Atom Geometry: The nitrogen atom of the amino group is expected to have a trigonal planar or near-planar geometry, which facilitates delocalization of its lone pair into the adjacent phenyl ring. researchgate.net

Acetyl Group Conformation: The acetyl group's orientation relative to the phenyl ring it is attached to is a key conformational feature. Studies on acetophenone derivatives show that the planarity between the carbonyl group and the aromatic ring is crucial for conjugation. acs.org

Crystal structure data for the closely related derivative, 1-(4-(diphenylamino)phenyl)ethanone, is available and provides a strong basis for understanding the geometry of the target molecule. nih.gov

Table 3: Typical Geometric Parameters for Phenylamino and Acetophenone Moieties from Analogous Structures

| Parameter | Typical Value | Reference Moiety |

| C-N-C Bond Angle | ~128-133° | Diphenylamine derivatives researchgate.net |

| Dihedral Angle (Ring-Ring) | ~45-55° | Diphenylamine derivatives researchgate.net |

| C=O Bond Length | ~1.22 Å | Acetophenone derivatives |

| C-N Bond Length | ~1.41 Å | Aniline derivatives |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. rsc.orgyoutube.com For this compound, the key interactions that dictate its crystal packing are:

N-H···O Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This interaction is expected to be a primary motif, linking molecules into chains or dimers.

C-H···O Interactions: Weak hydrogen bonds between aromatic C-H groups and the carbonyl oxygen can further stabilize the crystal structure. youtube.com

C-H···π Interactions: The electron-rich π systems of the aromatic rings can act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules, contributing to the formation of a three-dimensional network. researchgate.netnih.gov

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel-displaced manner to minimize repulsion and maximize attraction.

In the crystal structures of related compounds, such as Schiff bases derived from 4-amino-4-acetyldiphenyl sulfide, molecules are observed to stack in columns linked by numerous C-H···π interactions. nih.gov Similarly, in other ketone derivatives, C-H···π and C-H···O bonds are crucial in forming sheet-like structures. youtube.com The combination of these forces results in a stable, well-ordered crystalline solid. mdpi.com

Computational Chemistry and Theoretical Studies on 1 4 Phenylamino Phenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. DFT calculations for 1-(4-(Phenylamino)phenyl)ethanone are fundamental to understanding its structural and electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional and basis set (for instance, B3LYP/6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the configuration with the lowest possible potential energy.

For this compound, key parameters determined during optimization include the bond lengths of the carbonyl group (C=O), the phenylamino (B1219803) bridge (C-N), and the various C-C and C-H bonds. Crucially, the dihedral angles between the two phenyl rings and the orientation of the acetyl group are also defined. This reveals the extent of planarity or torsion in the molecule, which significantly influences its electronic properties and potential for intermolecular interactions. The final, minimized energy value represents the stability of the molecule in a vacuum.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylamino Ketone Structure (Note: This table is a representative example of parameters that would be calculated for this compound.)

| Parameter | Bond/Dihedral Angle | Calculated Value (B3LYP/6-311++G) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~1.23 Å | |

| C-N (Amino Bridge) | ~1.40 Å | |

| C-C (Acetyl) | ~1.51 Å | |

| Bond Angles (º) | ||

| C-C-O (Acetyl) | ~121° | |

| C-N-C (Amino Bridge) | ~128° | |

| Dihedral Angles (º) |

Once the molecule's geometry is optimized, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. For this compound, characteristic frequencies include the C=O stretching vibration, typically a strong band in the IR spectrum around 1660-1690 cm⁻¹. Other significant vibrations include the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and various C-C and C-N stretching modes within the phenyl rings. By analyzing the potential energy distribution (PED), each vibrational mode can be precisely assigned to the corresponding atomic motions. These theoretical spectra are invaluable for interpreting experimental IR and Raman data.

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the electron-rich phenylamino moiety, specifically on the nitrogen atom and the attached phenyl ring. The LUMO is generally centered on the electron-withdrawing acetyl-substituted phenyl ring, particularly around the carbonyl group. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. This analysis helps predict the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies (Note: This table is a representative example of FMO data for a molecule similar to this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.8 to -2.2 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density of a molecule, providing a guide to its reactive sites. The map uses a color scale to show regions of different electrostatic potential. In a typical MEP map:

Red indicates regions of high negative potential, which are rich in electrons and prone to electrophilic attack.

Blue indicates regions of high positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green denotes areas of neutral potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The most positive potential (blue) would likely be found around the hydrogen atom of the N-H group. This visualization provides an intuitive understanding of the molecule's charge distribution and reactivity patterns.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) Lewis-type structures. This analysis quantifies intramolecular charge transfer and the stability it imparts to the molecule.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. For this compound, significant interactions would include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals (π) of the adjacent phenyl rings. Similarly, the delocalization of π electrons from the phenyl rings into the π antibonding orbital of the carbonyl group is another stabilizing interaction. The stabilization energy (E(2)) associated with these delocalizations indicates the strength of the intramolecular charge transfer and the extent of electron conjugation throughout the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study excited states and predict electronic absorption spectra (UV-Vis). By calculating the energies required to promote an electron from an occupied orbital to an unoccupied one, TD-DFT can determine the absorption wavelengths (λ_max) and oscillator strengths (a measure of transition probability).

For this compound, TD-DFT calculations would likely predict strong electronic transitions corresponding to π→π* excitations within the conjugated system. The primary transitions would involve the promotion of an electron from the HOMO (located on the phenylamino part) to the LUMO (on the acetophenone (B1666503) part), characteristic of an intramolecular charge transfer (ICT) band. The solvent environment can be included in these calculations to simulate how it affects the electronic spectra, providing a more accurate comparison with experimental UV-Vis data.

Gas Phase Electronic Absorption Spectra Simulations

The theoretical prediction of electronic absorption spectra in the gas phase provides a fundamental understanding of a molecule's electronic transitions without the influence of a solvent. For aromatic compounds like this compound, these simulations are typically performed using quantum chemical methods such as Time-Dependent Density Functional Theory (TD-DFT). While specific studies exclusively on the gas-phase spectrum of this compound are not extensively documented in the literature, the principles can be illustrated through studies on analogous molecules like aniline (B41778) and its derivatives. researchgate.net

Theoretical calculations for similar molecules, such as aniline, have been conducted using methods like B3LYP-D3 with a 6-311++G** basis set to predict their electronic absorption spectra. researchgate.net These studies compute key parameters like the wavelength of electronic transition, oscillator strength, and molecular orbital analysis to characterize the nature of the electronic excitations. researchgate.net For a molecule like this compound, the spectrum would be expected to be dominated by π→π* transitions within the aromatic rings and charge transfer transitions between the phenylamino donor group and the acetylphenyl acceptor group.

Table 1: Illustrative TD-DFT Calculation Parameters for Gas-Phase Spectra Simulation of a Related Aniline Derivative

| Parameter | Description | Typical Method/Basis Set |

| Geometry Optimization | Determination of the lowest energy molecular structure. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Excitation Energies | Calculation of vertical excitation energies and oscillator strengths. | TD-DFT (e.g., CAM-B3LYP/6-311++G(d,p)) |

| Simulated Spectrum | Convolution of calculated transitions into a spectral plot. | Gaussian or Lorentzian functions |

Solvent Effects on Electronic Spectra using Continuum Models

The electronic absorption spectrum of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate these solvent effects. chemrxiv.org These models approximate the solvent as a continuous dielectric medium, which allows for the calculation of the solute's electronic structure in the presence of the solvent's electric field.

For molecules with charge-transfer characteristics like this compound, polar solvents are expected to stabilize the excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Studies on similar solvatochromic dyes have employed TD-DFT calculations with PCM to investigate these shifts. nih.govresearchgate.net For instance, research on other donor-π-acceptor molecules has shown that the choice of the functional (e.g., B3LYP, CAM-B3LYP) can be critical for accurately predicting the solvatochromic shifts. researchgate.net

Table 2: Representative Solvatochromic Data for a Donor-π-Acceptor Molecule in Different Solvents

| Solvent | Dielectric Constant (ε) | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT/PCM) |

| Cyclohexane | 2.02 | 286 | 284 |

| Acetonitrile | 37.5 | 295 | 293 |

| Methanol (B129727) | 32.7 | 294 | 292 |

This data is representative and based on studies of flavone, a molecule with some structural similarities, to illustrate the principles of solvatochromic analysis. mdpi.com Specific experimental and calculated values for this compound may vary.

Molecular Dynamics Simulations

Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the conformational landscape and dynamic behavior of flexible molecules like this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies. For a molecule with multiple rotatable bonds, such as the C-N bond connecting the two phenyl rings, MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. umanitoba.ca

While specific MD simulation studies on this compound are not prevalent, research on similar molecules like phenyl-piperazine scaffolds highlights the utility of this technique. nih.gov Such studies can identify stable, low-energy conformations and characterize the flexibility of different parts of the molecule. nih.gov This information is crucial for understanding how the molecule might interact with biological targets.

Solvent Interaction Models

In MD simulations, the accurate representation of solvent interactions is critical for obtaining realistic dynamic behavior. Solvent molecules can be modeled explicitly, where each solvent molecule is individually represented, or implicitly, using a continuum model. Explicit solvent models, while computationally more expensive, can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding.

For a molecule like this compound, the amine and carbonyl groups are potential sites for hydrogen bonding with protic solvents. MD simulations with explicit water molecules, for example, could reveal the structure and dynamics of the hydration shell around the molecule. This level of detail is important for understanding the molecule's solubility and its behavior in aqueous environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds. dovepress.com The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known biological activities and then using statistical methods to build a predictive equation. nih.govnih.gov

Table 3: Illustrative Steps in QSAR Model Development for a Series of Structurally Related Compounds

| Step | Description | Example Descriptors | Statistical Method |

| 1. Data Set Preparation | A series of compounds with measured biological activity (e.g., IC50). | - | - |

| 2. Descriptor Calculation | Calculation of various molecular properties for each compound. | LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies | Multiple Linear Regression (MLR) |

| 3. Model Building | Development of a mathematical equation relating descriptors to activity. | - | Partial Least Squares (PLS) |

| 4. Model Validation | Assessment of the model's statistical quality and predictive power. | R², Q², Cross-validation | - |

This table outlines the general workflow for developing a QSAR model. The selection of appropriate descriptors and statistical methods is crucial for building a robust and predictive model. nih.govresearchgate.net For derivatives of this compound, descriptors related to hydrophobicity, steric bulk, and electronic properties of substituents on the phenyl rings would likely be important for modeling their biological efficacy. nih.gov

Descriptor Calculation and Correlation with Activity

In the field of computational drug design and medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for predicting the biological activity of chemical compounds. researchgate.net These studies rely on the calculation of molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule. researchgate.netnih.gov For this compound, computational methods can predict a range of these descriptors, which can then be correlated with its potential biological activities, such as enzyme inhibition.

The structure of this compound allows for interactions with specific molecular targets, potentially leading to various biological effects. The process of a QSAR study involves calculating descriptors related to a molecule's electronic properties, hydrophobicity, and steric effects. nih.gov These calculated parameters are then statistically correlated with observed biological activity using techniques like multiple regression analysis. researchgate.net While a comprehensive QSAR model for this compound is not detailed in the available literature, the foundational descriptors can be estimated using various computational software. For instance, key physicochemical properties like lipophilicity (LogP) and the acid dissociation constant (pKa) can be predicted.

A study on derivatives of the closely related compound 1-phenyl-2-(phenylamino)ethanone identified them as potential inhibitors of the MCR-1 protein, which confers colistin (B93849) resistance in bacteria. nih.gov This suggests that this compound could also be investigated for similar inhibitory activities. A molecular docking study on these related derivatives showed interaction with key amino acid residues like Glu246 and Thr285 in the MCR-1 protein cavity. nih.gov Such studies highlight how descriptors related to molecular shape, charge distribution, and hydrogen bonding capacity are crucial for predicting and understanding the compound's activity.

Below is a table of predicted physicochemical descriptors for this compound based on computational models.

| Descriptor | Predicted Value | Significance |

| LogP | ~2.8 | Indicates the compound's lipophilicity and ability to cross cell membranes. |

| pKa | ~8.5 (for the amino group) | Represents the acidity of the amino group, affecting its ionization state at physiological pH. |

| Aqueous Solubility | 0.1–1 mg/mL | Estimates the compound's solubility in water, a key factor in its bioavailability. |

These values are predictions from computational models and serve as an estimation.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the Non-Linear Optical (NLO) properties of organic molecules. researchgate.netnih.govnih.gov Organic compounds with donor-π-acceptor (D-π-A) architectures, like this compound, have attracted significant interest for their potential in NLO applications due to intramolecular charge transfer. researchgate.net In this molecule, the phenylamino group can act as an electron donor and the ethanone (B97240) (acetyl) group as an electron acceptor, linked by a phenyl π-bridge.

The suitability of a molecule for NLO applications is often assessed by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govnih.gov A large hyperpolarizability value (β) is a key indicator of a strong NLO response. espublisher.comespublisher.com These properties are intimately linked to the molecule's electronic structure, especially the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO energy gap generally indicates that the molecule can be more easily polarized, leading to enhanced NLO characteristics. researchgate.netnih.gov

Quantum chemical calculations on molecules with similar structures provide insight into the potential NLO properties of this compound. For example, a theoretical study on 1-[4-({(E)-[4-(methylsulfanyl)phenyl]methylidene} amino)phenyl]ethanone, a D-A type molecule, was performed using DFT with BLYP and B3LYP functionals to predict its structural and NLO properties. researchgate.net Such studies compute various electronic and optical parameters to evaluate the NLO potential. researchgate.net The results for these and other similar conjugated organic molecules show that they can possess significant NLO properties, often with hyperpolarizability values many times greater than that of urea (B33335), a standard reference material in NLO studies. nih.govespublisher.com

The theoretical investigation of NLO properties typically involves optimizing the molecular geometry and then calculating key electronic parameters. nih.govnih.gov The calculated values help in understanding the structure-property relationship and guide the design of new materials for applications in optical technologies. researchgate.netnih.gov

Below is a table summarizing the types of data typically generated in theoretical NLO studies, which would be relevant for assessing this compound.

| Parameter | Symbol | Significance in NLO Studies |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the electron-donating ability. researchgate.netespublisher.com |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. researchgate.netespublisher.com |

| HOMO-LUMO Gap | Egap | Energy difference between HOMO and LUMO; a smaller gap often correlates with higher polarizability and NLO activity. nih.govnih.gov |

| Dipole Moment | μ | A measure of the molecule's overall polarity; non-centrosymmetric molecules with large dipole moments can exhibit NLO properties. researchgate.net |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an external electric field. nih.govnih.gov |

| First Hyperpolarizability | β | Measures the second-order, non-linear response to an external electric field; a key indicator of second-order NLO activity. nih.govespublisher.comnih.gov |

Biological Activity and Mechanistic Investigations of 1 4 Phenylamino Phenyl Ethanone and Its Derivatives

Antimicrobial Efficacy Studies

Recent research has focused on the antimicrobial properties of 1-(4-(phenylamino)phenyl)ethanone and its derivatives, revealing a spectrum of activity against various bacterial and fungal pathogens. These investigations are crucial in the search for new therapeutic agents to combat infectious diseases.

Antibacterial Activity Profiling

Derivatives of this compound have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications of the core molecule have been shown to significantly influence the antibacterial spectrum and potency.

Several studies have highlighted the activity of phenylamino-substituted compounds against Gram-positive bacteria. For instance, a series of phenylaminonaphthoquinones demonstrated notable antibacterial activity, particularly against Staphylococcus aureus. mdpi.comnih.gov Six of the tested compounds in one study showed better activity toward S. aureus than the cephalosporin antibiotics cefazolin and cefotaxime. nih.gov Specifically, compounds designated as 1, 3, and 5 in the study exhibited Minimum Inhibitory Concentration (MIC) values between 3.2 and 3.9 μg/mL against S. aureus. mdpi.comnih.gov In another study, newly synthesized 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating a phenoxy-N-arylacetamide moiety were evaluated, with one compound showing a promising inhibition zone of 16 ± 0.7 mm against S. aureus, which was more effective than the standard drug Gentamycin. nih.gov Furthermore, some 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were found to be active against S. aureus and Bacillus subtilis. researchgate.net

| Compound/Derivative Class | Gram-Positive Strain | Observed Activity | Reference |

|---|---|---|---|

| Phenylaminonaphthoquinones (Compounds 1, 3, 5) | Staphylococcus aureus | MIC values between 3.2 and 3.9 μg/mL | mdpi.comnih.gov |

| 1,3,4a,9-tetraza-4H-fluoren-2-amine derivative (12b) | Staphylococcus aureus | Inhibition zone of 16 ± 0.7 mm | nih.gov |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | Staphylococcus aureus, Bacillus subtilis | Active against tested strains | researchgate.net |

The activity of this compound derivatives against Gram-negative bacteria has also been a subject of investigation. While some classes of these compounds, such as certain phenylaminonaphthoquinones, have shown no activity against Gram-negative bacteria like Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae, other derivatives have demonstrated significant potential. nih.gov For example, research into inhibitors of the MCR-1 protein, which confers colistin (B93849) resistance in Gram-negative bacteria, has identified 1-phenyl-2-(phenylamino)ethanone derivatives as promising candidates. nih.govnih.gov In one study, several of these derivatives, when combined with colistin, could completely inhibit the growth of an E. coli strain expressing the mcr-1 gene. nih.govnih.gov Additionally, all synthesized 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives in a particular study were active against E. coli. researchgate.net

| Compound/Derivative Class | Gram-Negative Strain | Observed Activity | Reference |

|---|---|---|---|

| 1-Phenyl-2-(phenylamino)ethanone derivatives (e.g., 6p, 6q) | Escherichia coli (expressing mcr-1) | Completely inhibited growth in combination with colistin | nih.govnih.gov |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | Escherichia coli | Active against the tested strain | researchgate.net |

| Phenylaminonaphthoquinones | Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae | No antibacterial activity observed | nih.gov |

Antifungal Activity

The antifungal potential of compounds related to this compound has been explored. A study on 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related, demonstrated their efficacy against a panel of seven plant pathogenic fungi and three human pathogenic fungi. nih.gov Several of these compounds were identified as potential leads for developing new antifungal agents against the human pathogen Microsporum canis. nih.gov Furthermore, derivatives of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone were found to be active against the fungus Aspergillus niger. researchgate.net

Antitumor and Cytotoxic Research

In addition to antimicrobial studies, the cytotoxic effects of this compound derivatives against cancer cells have been a significant area of research, aiming to identify novel compounds for cancer therapy.

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

The in vitro cytotoxicity of various phenylamino-substituted quinone derivatives has been assessed against a range of human cancer cell lines. In one study, polyfluorinated derivatives of 2-amino-1,4-naphthoquinone, including a 2-phenylamino derivative, were synthesized and evaluated. nih.gov Several of these compounds exhibited a significant decrease in the growth of human myeloma (RPMI 8226) and human mammary adenocarcinoma (MCF-7) cells at low micromolar concentrations, while being less toxic to normal cells. nih.gov Another investigation into a series of 2-phenylamino-3-acyl-1,4-napththoquinones also revealed their in vitro antiproliferative activities against human prostate cancer (DU-145), breast cancer (MCF-7), and bladder cancer (T24) cell lines. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 2-Phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | Human myeloma (RPMI 8226), Human mammary adenocarcinoma (MCF-7) | 50% decrease in cell growth at 2.4-8.6 µM | nih.gov |

| 2-Phenylamino-3-acyl-1,4-napththoquinones | Human prostate cancer (DU-145), Human breast cancer (MCF-7), Human bladder cancer (T24) | Demonstrated antiproliferative activity | nih.gov |

Exploration of Mechanisms of Action in Anticancer Activity

Based on the available research, there is no specific information regarding the apoptosis-inducing capabilities of the compound this compound. Studies on related but structurally distinct derivatives, such as 4-anilinoquinolinylchalcones and phenylaminosulfanyl-1,4-naphthoquinones, have shown apoptosis induction in cancer cells. nih.govnih.gov For instance, certain phenylaminosulfanyl-1,4-naphthoquinone derivatives were found to induce apoptosis in MCF-7 cells by upregulating caspase-3 and caspase-7 proteins. nih.gov However, these findings pertain to different molecular scaffolds and cannot be directly attributed to this compound.

Information regarding the specific cellular targets of this compound in the context of anticancer activity is not available in the current literature. Research on analogous structures has identified various cellular targets. For example, a study on 2-phenylamino-3-acyl-1,4-naphtoquinone derivatives suggested that a lead compound from this series may exert its antiproliferative effect by inhibiting the mTOR protein, a key regulator of tumor metabolism. nih.gov Another study on (phenylamino)pyrimidine derivatives, which are analogs of imatinib, indicated that they likely share the same binding site on the tyrosine kinase BCR-Abl-1, suggesting a competitive inhibition mechanism. beilstein-journals.org These targets are specific to the studied derivatives and not to this compound itself.

Enzyme Inhibition Studies

The enzyme Mobile Colistin Resistance protein 1 (MCR-1) confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.govnih.gov The MCR-1 enzyme is a phosphoethanolamine (PEA) transferase that modifies lipid A, reducing the binding affinity of colistin to the bacterial outer membrane. nih.gov

Research into inhibitors of MCR-1 has identified derivatives of 1-phenyl-2-(phenylamino)ethanone , an isomer of this compound, as promising candidates. In one study, a racemic compound was identified as a potential MCR-1 inhibitor through virtual screening, leading to the synthesis and evaluation of 26 derivatives. nih.govnih.gov